molecular formula C29H24N2O6S B11598993 Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate

Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11598993
M. Wt: 528.6 g/mol
InChI Key: UCBZLRALTOKICJ-UHFFFAOYSA-N
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Description

Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a unique combination of indole, naphthofuran, and sulfonamide moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting with the preparation of the indole and naphthofuran intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the indole and naphthofuran moieties can interact with various biological targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate is unique due to its combination of indole, naphthofuran, and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H24N2O6S

Molecular Weight

528.6 g/mol

IUPAC Name

ethyl 5-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C29H24N2O6S/c1-3-8-23-26(29(33)36-4-2)20-15-22(16-9-5-6-10-17(16)27(20)37-23)31-38(34,35)24-14-13-21-25-18(24)11-7-12-19(25)28(32)30-21/h5-7,9-15,31H,3-4,8H2,1-2H3,(H,30,32)

InChI Key

UCBZLRALTOKICJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O)C(=O)OCC

Origin of Product

United States

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